1,1-Dibromo-2-chloroethane

Description

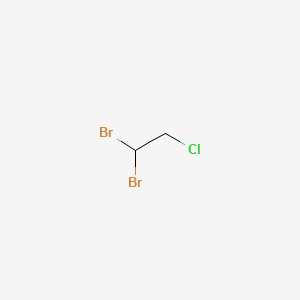

Structure

3D Structure

Properties

IUPAC Name |

1,1-dibromo-2-chloroethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Br2Cl/c3-2(4)1-5/h2H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBVTPPSMMFBQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Br)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Br2Cl | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70868255 | |

| Record name | 1,1-Dibromo-2-chloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70868255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27949-36-6, 73506-94-2 | |

| Record name | 1,1-Dibromo-2-chloroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027949366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, dibromochloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073506942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

An In-depth Technical Guide to the Chemical Properties of 1,1-Dibromo-2-chloroethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dibromo-2-chloroethane, a halogenated hydrocarbon, presents a unique combination of reactive sites, making it a compound of interest in synthetic organic chemistry. Its structure, featuring a geminal dibromo group and a vicinal chloro group, suggests potential for a variety of chemical transformations. This guide provides a summary of its known and predicted chemical and physical properties, potential synthetic pathways, and general safety considerations.

Chemical and Physical Properties

Comprehensive experimental data for 1,1-Dibromo-2-chloroethane is sparse. The following tables summarize available computed data and qualitative descriptions. For comparative purposes, experimental data for the related isomer, 1,2-dibromo-1-chloroethane, is also included where available, but it should be explicitly noted that these are distinct compounds with different properties.

General Properties

| Property | Value | Source |

| IUPAC Name | 1,1-dibromo-2-chloroethane | PubChem[1] |

| CAS Number | 27949-36-6 | PubChem[1] |

| Molecular Formula | C₂H₃Br₂Cl | PubChem[1] |

| Appearance | Clear liquid (presumed) | BOC Sciences[2] |

Physical Constants

| Property | 1,1-Dibromo-2-chloroethane (Computed/Predicted) | 1,2-Dibromo-1-chloroethane (Experimental) | Source |

| Molecular Weight | 222.30 g/mol | 222.304 g/mol | PubChem[1], Guidechem |

| Density | Not Available | 2.23 g/cm³ | Guidechem |

| Boiling Point | Not Available | 158.8 °C at 760 mmHg | Guidechem |

| Melting Point | Not Available | Not Available | |

| Refractive Index | Not Available | 1.546 | Guidechem |

Solubility

Qualitative assessments suggest that 1,1-Dibromo-2-chloroethane is likely soluble in a range of organic solvents and has limited solubility in water, a common characteristic of halogenated hydrocarbons.

| Solvent | Solubility |

| Water | Sparingly soluble |

| Organic Solvents (e.g., alcohols, ethers, benzene) | Soluble |

Spectroscopic Data

No specific experimental spectroscopic data (NMR, IR, MS) for 1,1-Dibromo-2-chloroethane has been identified in the available literature. Spectroscopic analysis would be essential for the unambiguous identification and characterization of this compound. For illustrative purposes, general characteristics expected in the spectra of a related isomer, 1-bromo-2-chloroethane, are described.

-

¹H NMR: The proton NMR spectrum of 1,1-Dibromo-2-chloroethane is predicted to show two signals: a triplet corresponding to the single proton on the carbon bearing the two bromine atoms, and a doublet for the two protons on the carbon with the chlorine atom. The chemical shifts would be influenced by the electronegativity of the adjacent halogens.

-

¹³C NMR: Two distinct signals are expected in the carbon NMR spectrum, corresponding to the two non-equivalent carbon atoms.

-

IR Spectroscopy: The infrared spectrum would likely exhibit characteristic C-H stretching and bending vibrations. Strong absorptions corresponding to the C-Br and C-Cl stretching frequencies would also be expected in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak with a characteristic isotopic pattern due to the presence of bromine and chlorine isotopes. Fragmentation would likely involve the loss of halogen atoms or molecules.

Reactivity and Potential Signaling Pathways

As a polyhalogenated alkane, 1,1-Dibromo-2-chloroethane is expected to undergo reactions typical of this class of compounds, primarily nucleophilic substitution and elimination reactions. The presence of multiple halogen atoms provides several potential reaction pathways.

The following diagram illustrates a generalized reaction pathway for a haloalkane undergoing nucleophilic substitution.

Caption: Generalized nucleophilic substitution pathway.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis of 1,1-Dibromo-2-chloroethane are not available in the reviewed literature. However, a plausible synthetic approach could involve the halogenation of a suitable starting material. One potential, though unverified, method could be the free-radical bromination of 1-bromo-2-chloroethane.

The following diagram outlines a conceptual workflow for a generic organic synthesis experiment.

Caption: A conceptual workflow for organic synthesis.

Safety and Handling

As with all halogenated hydrocarbons, 1,1-Dibromo-2-chloroethane should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is essential.

General Hazards of Halogenated Hydrocarbons:

-

Toxicity: Can be toxic if inhaled, ingested, or absorbed through the skin.

-

Irritation: May cause skin, eye, and respiratory tract irritation.

-

Environmental Hazard: Many halogenated hydrocarbons are persistent in the environment.

Refer to the Safety Data Sheet (SDS) for specific handling and disposal information, which should be obtained from the supplier before use.

Conclusion

1,1-Dibromo-2-chloroethane is a chemical compound for which there is a notable lack of comprehensive, experimentally-derived data in the public domain. While its structure suggests potential for interesting reactivity, any research or development involving this compound should begin with a thorough experimental characterization of its physical, chemical, and toxicological properties. The information presented in this guide serves as a starting point based on available predictions and data from related compounds.

References

Technical Guide: Physical Properties of 1,1-Dibromo-2-chloroethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 1,1-Dibromo-2-chloroethane. Due to the limited availability of direct experimental data for this specific compound, this guide also includes detailed, generalized experimental protocols for the determination of key physical characteristics, offering a foundational methodology for researchers.

Core Physical Properties

Quantitative Data Summary

The following table summarizes the available computed physical property data for 1,1-Dibromo-2-chloroethane. These values are derived from computational chemistry models and serve as a reliable estimate in the absence of direct experimental measurements.[1]

| Property | Value | Source |

| Molecular Formula | C₂H₃Br₂Cl | PubChem[1] |

| Molecular Weight | 222.30 g/mol | PubChem[1] |

| XLogP3 | 2.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 221.82695 g/mol | PubChem[1] |

| Monoisotopic Mass | 219.82900 g/mol | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Heavy Atom Count | 5 | PubChem[1] |

| Complexity | 21.6 | PubChem[1] |

Experimental Protocols for Physical Property Determination

For researchers requiring precise experimental values, the following standard laboratory protocols can be employed to determine the density, boiling point, and melting point of 1,1-Dibromo-2-chloroethane.

Determination of Density

The density of a liquid can be determined using a pycnometer, a specialized flask that allows for the precise measurement of a known volume of liquid.

Methodology:

-

Cleaning and Drying: Thoroughly clean the pycnometer with a suitable solvent (e.g., acetone) and dry it completely.

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer and its stopper on an analytical balance. Record this mass.

-

Filling the Pycnometer: Fill the pycnometer with 1,1-Dibromo-2-chloroethane, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to be expelled through the capillary.

-

Equilibration and Mass of Filled Pycnometer: Place the filled pycnometer in a constant temperature water bath to allow it to reach thermal equilibrium. Carefully wipe dry the outside of the pycnometer and weigh it. Record this mass.

-

Calibration with Water: Repeat the procedure using deionized water to determine the exact volume of the pycnometer.

-

Calculation: The density (ρ) is calculated using the formula: ρ = (mass of liquid) / (volume of liquid)

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small sample is the micro boiling point or Siwoloboff method.

Methodology:

-

Sample Preparation: Place a small amount (a few drops) of 1,1-Dibromo-2-chloroethane into a small-diameter test tube (fusion tube).

-

Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the fusion tube containing the sample.

-

Heating: Attach the fusion tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube filled with mineral oil).

-

Observation: Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Determination: Continue heating until a steady stream of bubbles is observed. Then, remove the heat source. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is the boiling point of the substance.

Determination of Melting Point

As 1,1-Dibromo-2-chloroethane is expected to be a liquid at or near room temperature, its melting point would be determined at sub-ambient temperatures. This requires a specialized cooling apparatus.

Methodology:

-

Sample Preparation: A small sample of 1,1-Dibromo-2-chloroethane is frozen using a suitable cooling bath (e.g., dry ice/acetone).

-

Capillary Loading: A small amount of the frozen solid is quickly packed into a capillary tube.

-

Melting Point Apparatus: The capillary tube is placed in a melting point apparatus equipped with a cooling stage or in a Thiele tube with a low-freezing point liquid.

-

Observation: The temperature is slowly raised. The temperature at which the first drop of liquid is observed is the beginning of the melting range, and the temperature at which the last crystal melts is the end of the melting range. For a pure compound, this range should be narrow.

Plausible Synthesis Workflow

While specific industrial synthesis routes for 1,1-Dibromo-2-chloroethane are not widely published, a plausible laboratory-scale synthesis can be proposed based on the reactions of related haloalkanes. A common method for the synthesis of mixed halogenated alkanes is through the addition of a hydrogen halide to a haloalkene.

Caption: Plausible synthesis of a bromo-chloroethane isomer.

It is important to note that the direct synthesis of 1,1-Dibromo-2-chloroethane via this method would likely yield a mixture of isomers. The regioselectivity of the addition of HBr to chloroethene would need to be carefully controlled, and subsequent bromination of the initial product would be required to obtain the desired 1,1-dibromo substitution pattern. Further purification steps would be necessary to isolate the target compound.

References

An In-Depth Technical Guide to 1,1-Dibromo-2-chloroethane (CAS number 27949-36-6)

A review of available data on 1,1-Dibromo-2-chloroethane (CAS 27949-36-6) reveals a significant scarcity of in-depth experimental data, limiting the scope of a comprehensive technical guide. This document summarizes the currently accessible information and highlights the areas where data is unavailable.

Physicochemical Properties

Table 1: Physicochemical Properties of 1,1-Dibromo-2-chloroethane

| Property | Value | Source |

| CAS Number | 27949-36-6 | [2][3][4] |

| Molecular Formula | C₂H₃Br₂Cl | [1][2][4] |

| Molecular Weight | 222.30 g/mol | [2][4] |

| IUPAC Name | 1,1-dibromo-2-chloroethane | [2][3] |

| Appearance | Clear liquid | [1] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Synthesis and Applications

1,1-Dibromo-2-chloroethane is commercially available and is indicated for use as a primary and secondary intermediate in organic synthesis.[1] However, detailed experimental protocols for its synthesis are not described in the surveyed literature for this specific CAS number. General synthesis routes for similar halogenated ethanes often involve the halogenation of corresponding alkanes or alkenes, but specific reaction conditions, catalysts, and purification methods for 1,1-Dibromo-2-chloroethane are not documented.

Toxicological Data

There is a significant lack of publicly available toxicological data for 1,1-Dibromo-2-chloroethane (CAS 27949-36-6). No information regarding its LD50, carcinogenicity, mutagenicity, or reproductive toxicity was found during the comprehensive search. Safety data sheets for this specific compound with detailed toxicological endpoints are not available. For related compounds, such as 1,2-dibromoethane, extensive toxicological data exists, but this cannot be directly extrapolated to the 1,1-dibromo-2-chloro isomer.

Experimental Protocols

Detailed experimental protocols for the synthesis, handling, or analysis of 1,1-Dibromo-2-chloroethane are not available in the public domain. While general analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) would be applicable for its characterization, specific methods and parameters have not been published.

Signaling Pathways and Biological Activity

No information has been found regarding any interaction of 1,1-Dibromo-2-chloroethane with biological systems or its involvement in any signaling pathways. Its biological activity remains uncharacterized in the available scientific literature.

Data Scarcity and Conclusion

The comprehensive investigation into the properties and activities of 1,1-Dibromo-2-chloroethane (CAS 27949-36-6) has revealed that this compound is not well-documented in publicly accessible scientific databases and literature. The core requirements for an in-depth technical guide, including quantitative data, experimental protocols, and biological pathways, cannot be met due to this lack of information.

Researchers, scientists, and drug development professionals interested in this specific halogenated ethane (B1197151) should be aware of the current knowledge gap. Further experimental investigation would be necessary to characterize its physicochemical properties, toxicological profile, and biological activity. For projects requiring a well-characterized dibromochloroethane isomer, it is recommended to consider more thoroughly studied related compounds for which extensive data is available.

Logical Relationship Diagram: Data Availability for 1,1-Dibromo-2-chloroethane

Caption: Data availability for 1,1-Dibromo-2-chloroethane.

References

In-Depth Technical Guide to the Molecular Structure of 1,1-Dibromo-2-chloroethane

This technical guide provides a comprehensive overview of the molecular structure and properties of 1,1-Dibromo-2-chloroethane, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

1,1-Dibromo-2-chloroethane is a halogenated hydrocarbon with the chemical formula C2H3Br2Cl.[1] It is characterized by a two-carbon ethane (B1197151) backbone where one carbon atom is bonded to two bromine atoms and a hydrogen atom, while the other carbon atom is bonded to a chlorine atom and two hydrogen atoms.

The following table summarizes the key computed chemical properties and identifiers for 1,1-Dibromo-2-chloroethane.

| Property | Value |

| IUPAC Name | 1,1-dibromo-2-chloroethane[1] |

| Molecular Formula | C2H3Br2Cl[1] |

| Molecular Weight | 222.30 g/mol [1] |

| CAS Number | 27949-36-6[1] |

| InChI | InChI=1S/C2H3Br2Cl/c3-2(4)1-5/h2H,1H2[1] |

| InChIKey | WEBVTPPSMMFBQU-UHFFFAOYSA-N[1] |

| Canonical SMILES | C(C(Br)Br)Cl[1] |

| XLogP3 | 2.5[1] |

| Exact Mass | 221.82695 Da[1] |

| Monoisotopic Mass | 219.82900 Da[1] |

| Heavy Atom Count | 5[1] |

| Rotatable Bond Count | 1[1] |

| Hydrogen Bond Donor Count | 0[1] |

| Hydrogen Bond Acceptor Count | 0[1] |

| Topological Polar Surface Area | 0 Ų[1] |

Molecular Structure Visualization

The structural formula of 1,1-Dibromo-2-chloroethane illustrates the specific arrangement and connectivity of its constituent atoms. The diagram below provides a 2D representation of this structure.

References

An In-depth Technical Guide to 1,1-Dibromo-2-chloroethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dibromo-2-chloroethane, with the IUPAC name 1,1-dibromo-2-chloroethane , is a halogenated hydrocarbon of interest in synthetic organic chemistry.[1] Its structure, featuring two bromine atoms and one chlorine atom on an ethane (B1197151) backbone, provides multiple reactive sites, making it a potentially valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and safety considerations.

Chemical and Physical Properties

While specific experimental data for 1,1-dibromo-2-chloroethane is limited, its properties can be estimated based on its structure and comparison with the closely related compound, 1-bromo-2-chloroethane (B52838).

| Property | Value | Source |

| IUPAC Name | 1,1-dibromo-2-chloroethane | [1] |

| CAS Number | 27949-36-6 | [1] |

| Molecular Formula | C₂H₃Br₂Cl | [1] |

| Molecular Weight | 222.30 g/mol | [1] |

| Boiling Point | 106-107 °C (estimated) | [2] |

| Melting Point | -18 to -14 °C (estimated) | [2] |

| Density | 1.723 g/mL at 25 °C (estimated) | [2] |

Note: Boiling point, melting point, and density are based on data for 1-bromo-2-chloroethane as a proxy due to the lack of available data for 1,1-dibromo-2-chloroethane.

Synthesis Pathway

A plausible and common method for the synthesis of mixed haloalkanes is the electrophilic addition of a halogen to an alkene. In the case of 1,1-dibromo-2-chloroethane, this would involve the reaction of vinyl chloride (chloroethene) with bromine (Br₂).

References

Spectroscopic Analysis of 1,1-Dibromo-2-chloroethane: A Technical Guide

Disclaimer: Publicly available, experimentally determined spectroscopic data for 1,1-Dibromo-2-chloroethane (CAS No. 27949-36-6) is limited. This guide provides a detailed overview of the predicted spectroscopic characteristics of 1,1-Dibromo-2-chloroethane based on established principles of chemical spectroscopy. For comparative purposes, this document may reference data from isomeric or structurally similar compounds. All data presented herein should be considered theoretical unless explicitly stated otherwise.

Introduction

1,1-Dibromo-2-chloroethane is a halogenated hydrocarbon with the chemical formula C₂H₃Br₂Cl. Accurate structural elucidation and characterization of such compounds are critical in various fields, including chemical synthesis, materials science, and environmental analysis. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for determining the molecular structure and purity of chemical compounds. This guide offers a comprehensive overview of the expected spectroscopic data for 1,1-Dibromo-2-chloroethane and provides detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1,1-Dibromo-2-chloroethane. These predictions are based on the analysis of its chemical structure and established correlation tables for spectroscopic data.

Infrared (IR) Spectroscopy

The infrared spectrum of 1,1-Dibromo-2-chloroethane is expected to exhibit characteristic absorption bands corresponding to the vibrational modes of its constituent bonds.

| Wavenumber (cm⁻¹) | Vibration Mode | Predicted Intensity |

| 2980-2920 | C-H Stretch | Medium |

| 1450-1380 | C-H Bend | Medium |

| 800-600 | C-Cl Stretch | Strong |

| 700-500 | C-Br Stretch | Strong |

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is predicted to show two distinct signals corresponding to the two different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.9 - 6.2 | Triplet | 1H | CHBr₂ |

| ~4.0 - 4.3 | Doublet | 2H | CH₂Cl |

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum is expected to display two signals, one for each of the carbon atoms in their unique chemical environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~40 - 45 | CHBr₂ |

| ~50 - 55 | CH₂Cl |

Mass Spectrometry (MS)

The mass spectrum of 1,1-Dibromo-2-chloroethane will show a characteristic molecular ion peak and several fragment ions. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a complex isotopic distribution for the molecular ion and bromine/chlorine-containing fragments.

| m/z Ratio | Ion | Comments |

| 219, 221, 223, 225 | [C₂H₃⁷⁹Br₂³⁵Cl]⁺, etc. | Molecular ion (M⁺) cluster, showing characteristic isotopic pattern of two bromines and one chlorine. |

| 141, 143, 145 | [C₂H₃⁷⁹Br³⁵Cl]⁺, etc. | Loss of one bromine atom. |

| 185, 187 | [C₂H₃⁷⁹Br₂]⁺, etc. | Loss of the chlorine atom. |

| 62, 64 | [CH₂³⁵Cl]⁺, [CH₂³⁷Cl]⁺ | Fragment from cleavage of the C-C bond. |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a volatile organic compound such as 1,1-Dibromo-2-chloroethane.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid 1,1-Dibromo-2-chloroethane.

Methodology:

-

Sample Preparation: A neat liquid sample is used. A single drop of 1,1-Dibromo-2-chloroethane is placed between two salt plates (typically NaCl or KBr).

-

Instrument Setup:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

A background spectrum of the clean, empty salt plates is recorded.

-

-

Data Acquisition:

-

The salt plates with the sample are placed in the spectrometer's sample holder.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of 1,1-Dibromo-2-chloroethane.

Methodology:

-

Sample Preparation:

-

Approximately 5-10 mg of 1,1-Dibromo-2-chloroethane is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.[1]

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.

-

-

Instrument Setup:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

-

The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

-

Data Acquisition:

-

¹H NMR: A standard one-dimensional proton NMR experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR: A proton-decoupled ¹³C NMR experiment is conducted to obtain singlets for each carbon environment. A larger number of scans is typically required for ¹³C due to its lower natural abundance and sensitivity.

-

-

Data Processing:

-

The acquired free induction decays (FIDs) are Fourier transformed to produce the NMR spectra.

-

Phase and baseline corrections are applied.

-

The chemical shifts are referenced to the TMS signal (0.00 ppm).

-

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of 1,1-Dibromo-2-chloroethane.

Methodology:

-

Sample Introduction:

-

For a volatile compound like 1,1-Dibromo-2-chloroethane, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.

-

A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into the gas chromatograph.

-

-

Gas Chromatography:

-

The sample is vaporized and separated on a capillary column. The temperature program of the GC oven is optimized to ensure good separation.

-

-

Ionization:

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

Electron Ionization (EI) is a common method, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

-

Mass Analysis:

-

The resulting positively charged ions and fragment ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

-

-

Detection: The ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z ratio.

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical relationship between the different spectroscopic techniques in the process of identifying an unknown compound, such as 1,1-Dibromo-2-chloroethane.

Caption: A logical workflow for the structural elucidation of an organic compound.

This structured approach, combining data from multiple spectroscopic techniques, allows for the unambiguous identification and characterization of chemical compounds like 1,1-Dibromo-2-chloroethane.

References

An In-depth Technical Guide to the Predicted NMR Spectrum of 1,1-Dibromo-2-chloroethane

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹H and ¹³C NMR Spectral Data

The predicted NMR data for 1,1-dibromo-2-chloroethane in a standard deuterated solvent, such as chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) as the internal standard (δ = 0.00 ppm), are summarized below.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show two distinct signals corresponding to the two different proton environments in the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (³JHH, Hz) | Integration |

| -CHBr₂ (Hᵃ) | ~ 5.9 - 6.2 | Triplet (t) | ~ 6.0 - 7.0 | 1H |

| -CH₂Cl (Hᵇ) | ~ 4.1 - 4.4 | Doublet (d) | ~ 6.0 - 7.0 | 2H |

Rationale for Prediction:

-

Chemical Shift: The methine proton (-CHBr₂) is attached to a carbon bearing two highly electronegative bromine atoms, which strongly deshields it, pushing its chemical shift significantly downfield. This is further influenced by the adjacent chloro-substituted carbon. The methylene (B1212753) protons (-CH₂Cl) are attached to a carbon bearing one chlorine atom and are adjacent to the dibrominated carbon, resulting in a downfield shift, but less pronounced than that of the methine proton.

-

Multiplicity: Following the n+1 rule, the methine proton (Hᵃ) is split by the two adjacent methylene protons (Hᵇ), resulting in a triplet (2+1=3). The two equivalent methylene protons (Hᵇ) are split by the single adjacent methine proton (Hᵃ), resulting in a doublet (1+1=2).

-

Coupling Constant: For acyclic systems with free rotation, vicinal (three-bond) coupling constants typically fall in the range of 6-8 Hz.[1]

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is expected to display two signals, one for each of the chemically non-equivalent carbon atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C HBr₂ (C¹) | ~ 35 - 45 |

| -C H₂Cl (C²) | ~ 45 - 55 |

Rationale for Prediction:

-

Chemical Shift: The chemical shifts are influenced by the electronegativity of the attached halogens.[2] The carbon atom bonded to two bromine atoms (C¹) is expected to be significantly deshielded. The carbon atom bonded to one chlorine atom (C²) will also be deshielded. Generally, chlorine has a slightly stronger deshielding effect on an attached carbon than bromine in similar environments.[2] Typical chemical shift ranges for carbons in chloroalkanes are around 40-45 ppm, and for bromoalkanes, around 25-50 ppm.[3][4] The presence of multiple halogens and their vicinal positions makes precise prediction challenging without experimental data, but these ranges provide a reasonable estimate.

Experimental Protocol for NMR Spectrum Acquisition

This section outlines a standard methodology for acquiring high-resolution ¹H and ¹³C NMR spectra for a liquid haloalkane like 1,1-dibromo-2-chloroethane.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of neat 1,1-dibromo-2-chloroethane for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃, 99.8%+ D), to the vial.[5] CDCl₃ is a common choice for nonpolar organic compounds.[5]

-

Internal Standard: Ensure the solvent contains an internal standard for chemical shift referencing. Tetramethylsilane (TMS) is the standard reference (δ = 0.00 ppm) for both ¹H and ¹³C NMR in organic solvents.[6]

-

Dissolution: Gently agitate the vial to ensure the sample is completely dissolved and the solution is homogeneous.

-

Filtering and Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[7] The final solution height in the tube should be approximately 4-5 cm.[5]

-

Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue soaked in ethanol (B145695) or acetone (B3395972) to remove any fingerprints or dust before inserting it into the spectrometer.[5]

NMR Spectrometer and Parameters

-

Instrument: A high-field Fourier Transform (FT) NMR spectrometer, for instance, operating at a frequency of 400 MHz for ¹H nuclei.

-

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent (e.g., CDCl₃). The magnetic field homogeneity is then optimized by shimming to achieve sharp, symmetrical peaks.[5]

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: ~16 ppm.

-

Number of Scans: 8 to 16 scans.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K (25 °C).

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse with proton decoupling (e.g., zgpg30).

-

Spectral Width: ~240 ppm.

-

Number of Scans: 512 to 1024 scans (or more, as ¹³C has low natural abundance and sensitivity).

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K (25 °C).

-

Visualization of Spin-Spin Coupling

The following diagram illustrates the predicted scalar coupling (J-coupling) relationship between the two distinct proton environments in 1,1-dibromo-2-chloroethane.

Caption: Predicted ³JHH coupling pathway in 1,1-dibromo-2-chloroethane.

References

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. web.pdx.edu [web.pdx.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. C2H4BrCl BrCH2CH2Cl 1-bromo-2-chloroethane 1-bromo-1-chloroethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-chloroethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. publish.uwo.ca [publish.uwo.ca]

An In-depth Technical Guide to the Mass Spectrum of 1,1-Dibromo-2-chloroethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the anticipated mass spectrum of 1,1-dibromo-2-chloroethane. Due to the absence of publicly available experimental data for this specific isomer, this document presents a predicted mass spectrum and fragmentation pattern based on established principles of mass spectrometry and data from structurally similar haloalkanes. This guide includes a summary of predicted quantitative data, a detailed experimental protocol for acquiring such a spectrum, and a visualization of the expected fragmentation pathways.

Predicted Mass Spectrum Data

The mass spectrum of 1,1-dibromo-2-chloroethane is expected to be characterized by a complex molecular ion region due to the isotopic abundances of bromine and chlorine. The presence of two bromine atoms (isotopes 79Br and 81Br with approximately 1:1 natural abundance) and one chlorine atom (isotopes 35Cl and 37Cl with approximately 3:1 natural abundance) will result in a distinctive pattern of isotopic peaks for the molecular ion and any halogen-containing fragments.

The predicted major fragments are based on the relative bond strengths and the stability of the resulting carbocations. The C-Br bond is generally weaker than the C-Cl and C-C bonds, suggesting that the initial loss of a bromine radical is a likely fragmentation pathway.

Table 1: Predicted Mass Spectrum Data for 1,1-Dibromo-2-chloroethane

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Isotopic Composition | Notes |

| 219, 221, 223, 225 | [C₂H₃⁷⁹Br₂³⁵Cl]⁺ | C₂H₃Br₂Cl | Molecular ion (M⁺) cluster. The relative intensities will depend on the combined isotopic abundances of Br and Cl. |

| 141, 143 | [C₂H₃⁷⁹Br³⁵Cl]⁺ | C₂H₃BrCl | Loss of a bromine radical. This is expected to be a significant fragment. |

| 113, 115 | [C₂H₃³⁵Cl₂]⁺ | C₂H₃Cl₂ | Less likely fragment, shown for comparison. |

| 97, 99 | [CH₂³⁵Cl]⁺ | CH₂Cl | Alpha-cleavage product. |

| 62, 64 | [CH₂³⁵Cl]⁺ | CH₂Cl | Cleavage of the C-C bond. |

| 27 | [C₂H₃]⁺ | C₂H₃ | Ethenyl cation from loss of all halogens. |

Experimental Protocol

The following is a detailed methodology for the acquisition of an electron ionization (EI) mass spectrum of 1,1-dibromo-2-chloroethane using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Objective: To obtain the mass spectrum of 1,1-dibromo-2-chloroethane and identify its major fragment ions.

Materials:

-

1,1-Dibromo-2-chloroethane (analytical standard)

-

High-purity solvent (e.g., dichloromethane (B109758) or methanol)

-

GC-MS instrument equipped with an electron ionization source and a quadrupole or time-of-flight (TOF) mass analyzer.

-

Capillary GC column suitable for halogenated compounds (e.g., DB-5ms).

-

Microsyringe for sample injection.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of 1,1-dibromo-2-chloroethane in the chosen solvent (e.g., 1 µL in 1 mL). The concentration should be optimized to avoid detector saturation.

-

-

GC-MS Instrument Setup:

-

Gas Chromatograph (GC) Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (or split, depending on concentration)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: Scan from m/z 25 to 300.

-

Scan Rate: 2 scans/second.

-

-

-

Data Acquisition:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Start the data acquisition. The total run time will be determined by the GC temperature program.

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to 1,1-dibromo-2-chloroethane.

-

Extract the mass spectrum from this peak.

-

Identify the molecular ion cluster and the major fragment ions.

-

Analyze the isotopic patterns to confirm the presence of bromine and chlorine in the fragments.

-

Predicted Fragmentation Pathway

The fragmentation of 1,1-dibromo-2-chloroethane under electron ionization is expected to proceed through several key steps, primarily involving the cleavage of carbon-halogen and carbon-carbon bonds. The following diagram illustrates the predicted major fragmentation pathways.

Caption: Predicted fragmentation of 1,1-dibromo-2-chloroethane.

This technical guide provides a foundational understanding of the expected mass spectrum of 1,1-dibromo-2-chloroethane. Experimental verification is essential to confirm these predictions and to fully characterize the fragmentation behavior of this compound.

An In-depth Technical Guide to the Solubility of 1,1-Dibromo-2-chloroethane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,1-Dibromo-2-chloroethane in various organic solvents. Due to a lack of publicly available quantitative solubility data, this document focuses on qualitative solubility principles, factors influencing the dissolution of 1,1-Dibromo-2-chloroethane, and detailed experimental protocols for determining its solubility. This guide is intended to be a valuable resource for laboratory researchers, chemists, and professionals in the pharmaceutical and chemical industries who utilize halogenated hydrocarbons in their work.

Introduction to 1,1-Dibromo-2-chloroethane

1,1-Dibromo-2-chloroethane, with the chemical formula C₂H₃Br₂Cl, is a halogenated hydrocarbon. Its structure, featuring both bromine and chlorine atoms, imparts specific physicochemical properties that dictate its behavior in various solvent systems.[1] Understanding its solubility is critical for a range of applications, including its use as a reaction intermediate, in the synthesis of pesticides, and as a solvent in laboratory processes.[1] The polarity induced by the electronegative halogen atoms, combined with its hydrocarbon backbone, results in a nuanced solubility profile across different classes of organic solvents.

Factors Influencing Solubility

The dissolution of 1,1-Dibromo-2-chloroethane in a given organic solvent is governed by the principle of "like dissolves like," which is a function of several key intermolecular and systemic factors:

-

Polarity: The presence of carbon-bromine and carbon-chlorine bonds makes 1,1-Dibromo-2-chloroethane a polar molecule. This polarity allows for dipole-dipole interactions with polar solvents.

-

Intermolecular Forces: The primary intermolecular forces at play are London dispersion forces and dipole-dipole interactions. For dissolution to occur, the energy of the new solute-solvent interactions must be sufficient to overcome the existing solute-solute and solvent-solvent interactions.

-

Temperature: The solubility of liquids in other liquids can be affected by temperature, though the effect is often less pronounced than that of solids. For most systems, miscibility increases with temperature. However, this relationship must be determined empirically for each specific solute-solvent pair.

-

Pressure: For liquid-liquid systems, pressure generally has a negligible effect on solubility under standard laboratory conditions.

Qualitative Solubility Profile

Table 1: Qualitative Solubility of 1,1-Dibromo-2-chloroethane in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Polar Protic Solvents | Alcohols (e.g., Methanol, Ethanol) | Generally Soluble[1] | The polar C-Br and C-Cl bonds can engage in dipole-dipole interactions with the hydroxyl group of alcohols. |

| Polar Aprotic Solvents | Ethers (e.g., Diethyl Ether), Acetone | Generally Soluble[1] | Strong dipole-dipole interactions are possible between the halogenated ethane (B1197151) and the polar groups of these solvents. |

| Non-Polar Solvents | Alkanes (e.g., Hexane), Aromatics (e.g., Benzene) | Reasonably Soluble[1] | The hydrocarbon portion of 1,1-Dibromo-2-chloroethane allows for van der Waals forces (London dispersion forces) to interact with non-polar solvents. |

| Aqueous Solvents | Water | Sparingly Soluble[1] | The molecule is not capable of hydrogen bonding with water, and the energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of new, weaker dipole-dipole interactions.[1] |

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocols describe standard laboratory methods for both qualitative and quantitative solubility determination.

Experimental Workflow for Solubility Determination

The general process for determining the solubility of a liquid solute like 1,1-Dibromo-2-chloroethane in an organic solvent is outlined in the following workflow diagram.

References

Application Notes and Protocols for the Synthesis of 1,1-Dibromo-2-chloroethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the proposed synthesis of 1,1-dibromo-2-chloroethane, a halogenated hydrocarbon with potential applications as a synthetic intermediate in pharmaceutical and chemical research. Due to the limited availability of direct synthetic procedures in the literature, this protocol is based on the principles of free-radical halogenation, a robust method for the functionalization of alkanes. The proposed synthesis involves the regioselective bromination of the commercially available starting material, 1-bromo-2-chloroethane (B52838). This document outlines the experimental procedure, necessary reagents and equipment, safety precautions, and methods for purification and characterization of the target compound.

Introduction

Halogenated ethanes are a class of organic compounds with significant utility in organic synthesis, serving as versatile building blocks and intermediates. The presence of multiple halogen atoms imparts unique reactivity to these molecules. 1,1-Dibromo-2-chloroethane is a lesser-studied member of this family, and established, detailed synthetic protocols are not widely reported. This application note describes a plausible and scientifically sound method for its preparation via the free-radical bromination of 1-bromo-2-chloroethane. This process is predicated on the known selectivity of radical bromination, which favors the abstraction of a hydrogen atom that leads to the formation of the most stable radical intermediate. It is anticipated that the radical formed on the carbon atom already bearing a bromine atom will be preferentially formed, leading to the desired 1,1-dibromo-2-chloroethane product.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the target product. It is important to note that while experimental data for the starting material, 1-bromo-2-chloroethane, is readily available, the data for the target compound, 1,1-dibromo-2-chloroethane, is primarily computed, as experimental values are not widely published.

Table 1: Physical and Chemical Properties

| Property | 1-Bromo-2-chloroethane (Starting Material) | 1,1-Dibromo-2-chloroethane (Target Product) |

| CAS Number | 107-04-0 | 27949-36-6 |

| Molecular Formula | C₂H₄BrCl | C₂H₃Br₂Cl |

| Molecular Weight | 143.41 g/mol | 222.30 g/mol [1] |

| Boiling Point | 106-107 °C | Not available (predicted to be higher than the starting material) |

| Density | 1.723 g/mL at 25 °C | Not available |

| Refractive Index (n20/D) | 1.488 | Not available |

| Appearance | Clear, colorless liquid[2] | Expected to be a clear liquid[3] |

Table 2: Spectroscopic Data (Predicted)

| Spectroscopic Data | 1,1-Dibromo-2-chloroethane (Target Product) - Predicted Values |

| ¹H NMR | Triplet (2H, -CH₂Cl), Triplet (1H, -CHBr₂) - Note: Actual spectrum may show more complex splitting. |

| ¹³C NMR | Two distinct signals are expected for the -CH₂Cl and -CHBr₂ carbons. |

| Mass Spectrum (m/z) | Molecular ion peaks with characteristic isotopic patterns for two bromine atoms and one chlorine atom. |

Experimental Protocol: Synthesis of 1,1-Dibromo-2-chloroethane

This protocol details the proposed synthesis of 1,1-dibromo-2-chloroethane from 1-bromo-2-chloroethane via free-radical bromination.

Materials:

-

1-Bromo-2-chloroethane (98% or higher purity)

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Fractional distillation apparatus

-

UV lamp (optional, for initiation)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-bromo-2-chloroethane (1.0 eq) in carbon tetrachloride.

-

Addition of Reagents: Add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of the radical initiator (AIBN or BPO, ~0.02-0.05 eq) to the flask.

-

Initiation and Reaction: The reaction mixture is heated to reflux (the boiling point of CCl₄ is approximately 77 °C) with vigorous stirring. Initiation can also be facilitated by irradiation with a UV lamp. The reaction progress can be monitored by observing the consumption of the dense NBS at the bottom of the flask as it is converted to the less dense succinimide (B58015) which will float.

-

Work-up: After the reaction is complete (typically after several hours, when all NBS has reacted), the mixture is cooled to room temperature. The solid succinimide is removed by filtration.

-

The filtrate is then transferred to a separatory funnel and washed sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution (to remove any remaining bromine), and finally with deionized water.

-

Drying and Solvent Removal: The organic layer is separated and dried over anhydrous sodium sulfate or magnesium sulfate. The drying agent is removed by filtration, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation to separate the desired 1,1-dibromo-2-chloroethane from any unreacted starting material and potential isomeric byproducts (such as 1,2-dibromo-1-chloroethane).

Safety Precautions:

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Halogenated hydrocarbons are toxic and should be handled with care. Avoid inhalation and skin contact.

-

Carbon tetrachloride is a known carcinogen and is toxic. Use appropriate personal protective equipment (gloves, lab coat, safety glasses).

-

N-Bromosuccinimide is a lachrymator and should be handled carefully.

-

The radical initiators AIBN and BPO can be explosive under certain conditions. Follow the safety guidelines for their handling and storage.

Characterization

The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of 1,1-dibromo-2-chloroethane. The ¹H NMR is expected to show a triplet for the two protons of the -CH₂Cl group and a triplet for the single proton of the -CHBr₂ group. The integration of these signals should be in a 2:1 ratio. The ¹³C NMR should display two distinct signals corresponding to the two different carbon environments.

-

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak and a characteristic fragmentation pattern. The isotopic distribution of the molecular ion will be indicative of the presence of two bromine atoms and one chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H and C-halogen stretching frequencies.

Diagrams

Experimental Workflow for the Synthesis of 1,1-Dibromo-2-chloroethane

Caption: A workflow diagram illustrating the key steps in the proposed synthesis of 1,1-dibromo-2-chloroethane.

References

Application Notes and Protocols: Synthesis of 1,1-Dibromo-2-chloroethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1,1-dibromo-2-chloroethane. The synthesis involves the reaction of vinyl chloride with bromine. This protocol includes information on the required reagents, equipment, step-by-step procedure, safety precautions, and data interpretation.

Introduction

1,1-Dibromo-2-chloroethane is a halogenated hydrocarbon with the molecular formula C2H3Br2Cl.[1] It serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules in the pharmaceutical and agrochemical industries. The presence of three halogen atoms provides multiple reaction sites for further functionalization.

Reaction Scheme

The synthesis of 1,1-dibromo-2-chloroethane can be achieved through the addition of bromine (Br₂) to vinyl chloride (CH₂=CHCl).

Overall Reaction:

CH₂=CHCl + Br₂ → CH₂Br-CHBrCl (1,2-dibromo-1-chloroethane) Note: The primary product of this reaction is 1,2-dibromo-1-chloroethane. Isomerization or alternative reaction conditions would be required to obtain the 1,1-dibromo-2-chloroethane isomer. The following protocol is based on a general procedure for the bromination of a chloroalkene.

Materials and Equipment

3.1 Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| Vinyl Chloride | C₂H₃Cl | 62.50 | ≥99% |

| Bromine | Br₂ | 159.808 | ≥99.5% |

| Carbon Tetrachloride | CCl₄ | 153.82 | Anhydrous, ≥99.5% |

| Sodium Bicarbonate | NaHCO₃ | 84.007 | Saturated Solution |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular |

3.2 Equipment

-

Three-necked round-bottom flask (250 mL)

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Fume hood

Experimental Protocol

4.1 Reaction Setup

-

Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser in a fume hood.

-

Ensure all glassware is dry before use.

-

Place the reaction flask in an ice bath on a magnetic stirrer.

4.2 Synthesis Procedure

-

Dissolve a known molar equivalent of vinyl chloride in anhydrous carbon tetrachloride in the reaction flask.

-

Slowly add a stoichiometric equivalent of bromine, dissolved in a minimal amount of carbon tetrachloride, to the dropping funnel.

-

Add the bromine solution dropwise to the stirred vinyl chloride solution over a period of 30-60 minutes. Maintain the reaction temperature at 0-5 °C using the ice bath.

-

After the addition is complete, allow the reaction mixture to stir for an additional 2 hours at room temperature.

4.3 Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted bromine and acidic byproducts.

-

Separate the organic layer and wash it with deionized water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent (carbon tetrachloride) under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by fractional distillation if necessary.

Data and Characterization

| Property | Value |

| Molecular Formula | C₂H₃Br₂Cl[1] |

| Molar Mass | 222.30 g/mol [1][2] |

| Appearance | Colorless to pale yellow liquid[3] |

| Boiling Point | Literature values may vary depending on the isomer. |

| Solubility | Soluble in organic solvents like acetone, benzene, and chloroform; low solubility in water.[3] |

Characterization of the final product should be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) spectroscopy to confirm the structure and purity.

Safety Precautions

6.1 Personal Protective Equipment (PPE)

-

Wear tightly fitting safety goggles with side-shields.[4]

-

Handle with chemical-resistant gloves (e.g., nitrile rubber).[4]

-

Wear a lab coat and appropriate protective clothing.[4]

-

If ventilation is inadequate, use a full-face respirator.[4]

6.2 Handling and Storage

-

All procedures should be performed in a well-ventilated fume hood.[5]

-

Avoid contact with skin and eyes.[4]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

-

Keep away from sources of ignition.[4]

-

Ground all equipment to prevent static discharge.[4]

6.3 First Aid Measures

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

-

In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[4]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]

Workflow Diagram

Caption: Workflow for the synthesis of 1,1-Dibromo-2-chloroethane.

References

- 1. 1,1-Dibromo-2-chloroethane | C2H3Br2Cl | CID 34075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Dibromo-1-chloroethane | C2H3Br2Cl | CID 92818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. lobachemie.com [lobachemie.com]

Application Notes and Protocols for 1,1-Dibromo-2-chloroethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dibromo-2-chloroethane is a halogenated hydrocarbon of interest in synthetic organic chemistry. Its utility as an intermediate for the introduction of functional groups makes it a potential building block in the synthesis of more complex molecules, including those with pharmaceutical or agrochemical applications. This document provides an overview of its physicochemical properties, proposed synthetic methods, and potential applications, along with detailed experimental protocols and safety information. Due to the limited availability of direct experimental data for this specific compound, the following protocols are based on established general methods for the synthesis and reactions of analogous geminal dihalides.

Physicochemical Properties

A summary of the key physicochemical properties of 1,1-Dibromo-2-chloroethane and related compounds is presented below. Data for 1,1-Dibromo-2-chloroethane is estimated based on available information for structurally similar compounds.

| Property | 1,1-Dibromo-2-chloroethane | 1-Bromo-2-chloroethane | 1,2-Dibromoethane |

| CAS Number | 27949-36-6 | 107-04-0 | 106-93-4 |

| Molecular Formula | C₂H₃Br₂Cl | C₂H₄BrCl | C₂H₄Br₂ |

| Molecular Weight | 222.30 g/mol | 143.41 g/mol | 187.86 g/mol |

| Appearance | Colorless to pale yellow liquid (presumed) | Colorless liquid | Colorless liquid |

| Boiling Point | Estimated 150-160 °C | 106-107 °C | 131-132 °C |

| Density | Estimated >1.9 g/cm³ | 1.733 g/cm³ | 2.18 g/cm³ |

| Solubility | Sparingly soluble in water; soluble in organic solvents.[1] | Sparingly soluble in water; soluble in organic solvents.[2] | Sparingly soluble in water; soluble in organic solvents. |

Proposed Synthesis of 1,1-Dibromo-2-chloroethane

A plausible method for the synthesis of 1,1-Dibromo-2-chloroethane is via the reaction of chloroacetaldehyde (B151913) with a suitable brominating agent, analogous to the Corey-Fuchs reaction for the preparation of 1,1-dibromoalkenes from aldehydes.[3][4][5]

Protocol: Synthesis of 1,1-Dibromo-2-chloroethane from Chloroacetaldehyde

Materials:

-

Chloroacetaldehyde (handle with care, toxic and irritant)

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (B44618) (PPh₃)

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Hexane

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

-

Under a nitrogen atmosphere, dissolve triphenylphosphine (2.0 eq) in anhydrous dichloromethane at 0 °C.

-

Slowly add carbon tetrabromide (1.0 eq) in portions to the stirred solution. The mixture will turn dark and then into a thick, ylide-containing slurry.

-

To this slurry, add a solution of chloroacetaldehyde (1.0 eq) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the crude mixture by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to afford pure 1,1-Dibromo-2-chloroethane.

Expected Yield: 60-70% (based on analogous reactions).

Characterization Data (Hypothetical):

-

¹H NMR (CDCl₃, 400 MHz): δ 5.8-6.0 (t, 1H, J = 4.0 Hz, -CHBr₂), 3.8-4.0 (d, 2H, J = 4.0 Hz, -CH₂Cl).

-

¹³C NMR (CDCl₃, 100 MHz): δ 40-45 (-CH₂Cl), 35-40 (-CHBr₂).

-

IR (neat, cm⁻¹): 2950-3000 (C-H stretch), 700-800 (C-Cl stretch), 550-650 (C-Br stretch).

-

Mass Spectrometry (EI): Molecular ion peak corresponding to C₂H₃Br₂Cl.

Potential Applications and Experimental Protocols

1,1-Dibromo-2-chloroethane can serve as a precursor for various chemical transformations, primarily involving its halogen atoms.

Dehydrohalogenation to form Halo-substituted Alkenes

Geminal dihalides can undergo elimination reactions to form vinyl halides.[6] Treatment of 1,1-Dibromo-2-chloroethane with a strong, non-nucleophilic base is expected to yield a mixture of bromo-chloro-substituted ethenes.

Protocol: Dehydrohalogenation of 1,1-Dibromo-2-chloroethane

Materials:

-

1,1-Dibromo-2-chloroethane

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Diethyl ether

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere setup

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1,1-Dibromo-2-chloroethane (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of potassium tert-butoxide (1.1 eq) in anhydrous THF to the stirred solution.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction by TLC or GC-MS.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and carefully remove the solvent by distillation at atmospheric pressure (the product is expected to be volatile).

-

Analyze the product mixture by NMR and GC-MS to identify the isomeric vinyl halides formed.

Nucleophilic Substitution Reactions

The halogen atoms in 1,1-Dibromo-2-chloroethane can be displaced by nucleophiles.[7][8][9][10][11] The reactivity of the halogens is expected to be Br > Cl. By controlling the reaction conditions and stoichiometry of the nucleophile, selective substitution may be possible.

Protocol: Nucleophilic Substitution with Sodium Azide (B81097)

Materials:

-

1,1-Dibromo-2-chloroethane

-

Sodium azide (NaN₃) (Caution: highly toxic and explosive)

-

Dimethylformamide (DMF)

-

Water

-

Diethyl ether

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 1,1-Dibromo-2-chloroethane (1.0 eq) in DMF.

-

Add sodium azide (1.0-1.2 eq) to the solution.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x 40 mL).

-

Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel.

Visualizing Experimental Workflows and Pathways

Synthesis of 1,1-Dibromo-2-chloroethane

Caption: Proposed synthesis of 1,1-Dibromo-2-chloroethane.

Reactions of 1,1-Dibromo-2-chloroethane

Caption: Key reaction pathways for 1,1-Dibromo-2-chloroethane.

Safety and Handling

Halogenated hydrocarbons should be handled with extreme caution in a well-ventilated fume hood.[4] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[4]

-

Toxicity: 1,1-Dibromo-2-chloroethane is expected to be toxic if inhaled, ingested, or in contact with skin, similar to other polyhalogenated ethanes.[4]

-

Irritation: It is likely to be a skin and eye irritant.[4]

-

Carcinogenicity: Many halogenated hydrocarbons are suspected carcinogens.[4]

-

Disposal: Dispose of all waste containing this compound in designated halogenated waste containers.

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information.

Conclusion

While specific experimental data for 1,1-Dibromo-2-chloroethane is scarce, its synthesis and reactivity can be reasonably predicted based on established chemical principles for analogous compounds. The protocols and data presented here provide a foundation for researchers to explore the chemistry of this compound. All experimental work should be conducted with rigorous safety precautions. Further research is warranted to fully characterize this compound and explore its potential applications in organic synthesis and drug development.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 3. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 4. Corey-Fuchs Reaction [organic-chemistry.org]

- 5. Corey-Fuchs_reaction [chemeurope.com]

- 6. youtube.com [youtube.com]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. savemyexams.com [savemyexams.com]

- 9. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 10. flexbooks.ck12.org [flexbooks.ck12.org]

- 11. Khan Academy [khanacademy.org]

Application Notes and Protocols: 1,1-Dibromo-2-chloroethane as an Alkylating Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dibromo-2-chloroethane is a polyhalogenated hydrocarbon with the chemical formula C₂H₃Br₂Cl.[1] While its application as a routine alkylating agent is not as widespread as simpler haloalkanes, its unique structural features, possessing three halogen atoms with differing reactivity, present specialized opportunities in organic synthesis. The geminal dibromo group offers a handle for the introduction of a vinylidene moiety or for sequential functionalization, while the vicinal chloro group can participate in subsequent transformations. These application notes provide an overview of its potential use as an alkylating agent, along with detailed, albeit representative, protocols for its reaction with various nucleophiles. Due to the limited specific literature on 1,1-dibromo-2-chloroethane, some protocols are based on the reactivity of analogous polyhalogenated alkanes and serve as a starting point for experimental design.

Chemical Properties

| Property | Value |

| Molecular Formula | C₂H₃Br₂Cl |

| Molecular Weight | 222.30 g/mol [1] |

| IUPAC Name | 1,1-dibromo-2-chloroethane[1] |

| CAS Number | 27949-36-6[1] |

Proposed Reaction Pathways

The reactivity of 1,1-dibromo-2-chloroethane is dictated by the nature of the carbon-halogen bonds. The C-Br bonds are generally more labile than the C-Cl bond, making them more susceptible to nucleophilic attack. The geminal dibromide arrangement can lead to several reaction pathways, including single substitution, double substitution, elimination, and rearrangement, depending on the nucleophile, base, and reaction conditions.

A plausible general workflow for utilizing 1,1-dibromo-2-chloroethane as an alkylating agent is outlined below:

Caption: General workflow for the alkylation of nucleophiles using 1,1-dibromo-2-chloroethane.

Application in the Synthesis of Aryl Ethers

While direct experimental data for 1,1-dibromo-2-chloroethane is scarce, the reaction of the structurally similar 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) with phenols provides a valuable model for the synthesis of aryl ethers. This reaction proceeds via a proposed intermediate, 2-bromo-2-chloro-1,1-difluoroethene, which then undergoes nucleophilic addition-elimination. A similar pathway can be envisioned for 1,1-dibromo-2-chloroethane, likely proceeding through a bromo-chloro-ethene intermediate.

Representative Experimental Protocol: Synthesis of Aryl (2-chloro-1,1-dibromoethyl) Ethers

This protocol is adapted from the synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers.

Reaction Scheme:

Ar-OH + Br₂CH-CH₂Cl → Ar-O-C(Br₂)-CH₂Cl

Materials:

-

Phenol (B47542) derivative (1.0 mmol)

-

1,1-Dibromo-2-chloroethane (1.2 mmol)

-

Potassium hydroxide (B78521) (KOH) (2.0 mmol)

-

N,N-Dimethylformamide (DMF) (5 mL)

-

Anhydrous sodium sulfate

-

Ethyl acetate (B1210297)

-

Hexane

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of the phenol derivative (1.0 mmol) in DMF (5 mL) in a round-bottom flask, add potassium hydroxide (2.0 mmol) at room temperature.

-

Stir the mixture for 10 minutes to form the corresponding phenoxide.

-

Add 1,1-dibromo-2-chloroethane (1.2 mmol) to the reaction mixture.

-

Stir the reaction at 60 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into deionized water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired aryl (2-chloro-1,1-dibromoethyl) ether.

Quantitative Data (Hypothetical based on analogous reactions):

| Phenol Derivative | Reaction Time (h) | Yield (%) |

| Phenol | 12 | 65 |

| 4-Methoxyphenol | 10 | 72 |

| 4-Chlorophenol | 18 | 55 |

Application in the Synthesis of Substituted Amines

The reaction of gem-dihaloalkanes with primary and secondary amines can lead to a variety of products, including mono- and di-substituted amines, as well as heterocyclic compounds. The outcome is highly dependent on the stoichiometry of the reactants and the reaction conditions.

Representative Experimental Protocol: Synthesis of N-(2-chloro-1,1-dibromoethyl)amines

Reaction Scheme:

R₂NH + Br₂CH-CH₂Cl → R₂N-C(Br₂)-CH₂Cl

Materials:

-

Secondary amine (1.0 mmol)

-

1,1-Dibromo-2-chloroethane (1.5 mmol)

-

Potassium carbonate (K₂CO₃) (2.5 mmol)

-

Acetonitrile (B52724) (10 mL)

-

Anhydrous sodium sulfate

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve the secondary amine (1.0 mmol) and potassium carbonate (2.5 mmol) in acetonitrile (10 mL).

-

Add 1,1-dibromo-2-chloroethane (1.5 mmol) to the suspension.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane (20 mL) and wash with deionized water (2 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Quantitative Data (Hypothetical):

| Amine | Reaction Time (h) | Yield (%) |

| Piperidine | 8 | 60 |

| Morpholine | 10 | 58 |

| Diethylamine | 12 | 52 |

Application in the Synthesis of Thioethers

Thiols and their corresponding thiolates are excellent nucleophiles and are expected to react readily with 1,1-dibromo-2-chloroethane. The higher reactivity of the C-Br bonds suggests that initial substitution will occur at the dibrominated carbon.

Representative Experimental Protocol: Synthesis of (2-chloro-1,1-dibromoethyl)thioethers

Reaction Scheme:

R-SH + Br₂CH-CH₂Cl → R-S-C(Br₂)-CH₂Cl

Materials:

-

Thiol (1.0 mmol)

-

1,1-Dibromo-2-chloroethane (1.2 mmol)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 mmol)

-

Anhydrous tetrahydrofuran (B95107) (THF) (10 mL)

-

Saturated aqueous ammonium (B1175870) chloride

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a suspension of sodium hydride (1.1 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add a solution of the thiol (1.0 mmol) in anhydrous THF (5 mL) dropwise.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the thiolate.

-

Cool the reaction mixture back to 0 °C and add 1,1-dibromo-2-chloroethane (1.2 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting thiol.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL).

-